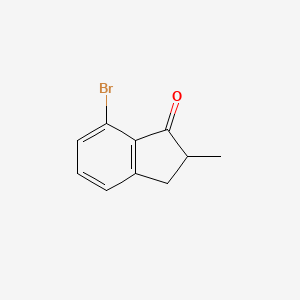

7-Bromo-2-methyl-1-indanone

Beschreibung

Historical Trajectories in Indanone Synthesis and Functionalization

The synthesis of indanones has a rich history, with the first preparations dating back to the early 20th century. beilstein-journals.orgnih.gov Early methods often involved intramolecular cyclization reactions, such as the Friedel-Crafts acylation of arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgnih.gov For instance, the cyclization of hydrocinnamic acid to yield the parent 1-indanone (B140024) was described in 1939. nih.gov Over the decades, the synthetic arsenal (B13267) for constructing the indanone core has expanded significantly, embracing a variety of starting materials and reaction types.

Key historical synthetic strategies include:

Friedel-Crafts Reactions: This has been a cornerstone of indanone synthesis, involving the intramolecular acylation of a suitable aromatic precursor. beilstein-journals.orgnih.gov

Nazarov Cyclization: An electrocyclic reaction of divinyl ketones, which has been adapted for the synthesis of various indanone derivatives. beilstein-journals.orgnih.gov

Diels-Alder Reactions: This cycloaddition approach has been employed to construct the bicyclic framework, particularly for substituted indanones. beilstein-journals.org

The functionalization of the indanone scaffold has also evolved, with early work focusing on simple substitutions on the aromatic ring or alpha to the carbonyl group. These foundational methods paved the way for the development of more complex and stereoselective transformations.

Contemporary Research Focus on Halogenated Indanone Scaffolds

In recent years, there has been a burgeoning interest in halogenated indanone scaffolds. The introduction of a halogen atom, such as bromine or chlorine, onto the indanone framework serves multiple purposes. Halogens can act as important functional handles for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of diverse substituents. nih.govsemanticscholar.org Furthermore, the presence of a halogen can significantly influence the electronic properties and biological activity of the molecule.

Modern synthetic methods for accessing halogenated indanones include:

Direct Halogenation: Electrophilic aromatic substitution on a pre-formed indanone core.

Cyclization of Halogenated Precursors: Utilizing starting materials that already contain the desired halogen atom. researchgate.net

Radical Cyclization/Haloazidation: A novel three-component reaction for the synthesis of 1-indanones. researchgate.net

The versatility of halogenated indanones is highlighted by their use as precursors in the synthesis of complex natural products and as building blocks for creating libraries of compounds for biological screening. rsc.orgnih.gov

Establishing the Academic Relevance of 7-Bromo-2-methyl-1-indanone

This compound is a specific halogenated indanone that holds academic interest due to its potential as a versatile synthetic intermediate. The bromine atom at the 7-position provides a reactive site for further functionalization, while the methyl group at the 2-position introduces a chiral center, opening avenues for the synthesis of enantiomerically pure compounds.

The academic relevance of this compound is rooted in its potential applications in several areas:

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The indanone core is found in compounds with anti-inflammatory, anticancer, and antiviral properties. nih.gov

Materials Science: The bromo-functionalization allows for its incorporation into larger molecular architectures, potentially leading to new materials with interesting properties.

Catalysis: Substituted indanes, derived from indanones, are crucial components of ligands for chiral catalysts used in asymmetric synthesis. rsc.org

While extensive research specifically detailing the applications of this compound is not widely published, its structural motifs are found in precursors to important industrial catalysts. For example, substituted indenes derived from related bromo-indanones are used in the synthesis of metallocene catalysts for olefin polymerization. semanticscholar.org

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 213381-43-2 |

| Molecular Formula | C10H9BrO |

| Molecular Weight | 225.08 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

The synthesis of this compound is not explicitly detailed in a single procedure, but its precursors are known. For instance, 4-Bromo-2-methyl-1-indanone is a known compound that could potentially be isomerized or serve as a starting point for the synthesis of the 7-bromo isomer. chemsrc.comchemicalbook.com The synthesis of related 7-halo-1-indanones has been achieved through methods like the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKFBWKOHWQEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579013 | |

| Record name | 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213381-43-2 | |

| Record name | 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 2 Methyl 1 Indanone and Diverse Bromo Indanone Derivatives

Foundational Strategies for Indanone Annulation and Cyclization

The construction of the indanone skeleton, a fused bicyclic system consisting of a benzene (B151609) ring and a five-membered ring with a ketone, relies on several foundational cyclization strategies. These methods involve the formation of a new carbon-carbon bond to close the five-membered ring onto the aromatic nucleus.

Friedel-Crafts Cycliacylation in Indanone Synthesis

The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. nih.govnih.govsigmaaldrich.com This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The process is promoted by a Lewis acid or a strong protic acid, which facilitates the generation of an acylium ion electrophile that then attacks the aromatic ring to form the fused cyclic ketone. sigmaaldrich.com

Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin tetrachloride (SnCl₄). nih.govorgsyn.org Strong acids like polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) are also effective. beilstein-journals.org The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the cyclization, especially when the aromatic ring bears directing groups. beilstein-journals.org For instance, the cyclization of 3-arylpropionic acids can be more environmentally benign as it produces water as the only byproduct, though it often requires harsher conditions than the corresponding acyl chloride route. nih.gov

Modern variations of the Friedel-Crafts acylation aim for greener and more efficient processes. Microwave-assisted synthesis and the use of solid superacid catalysts like Nafion-H have been shown to accelerate the reaction and simplify workup procedures. nih.govbeilstein-journals.org

Intramolecular Carbonyl-Ene Reactions for Indanone Formation

The intramolecular carbonyl-ene reaction presents an alternative, atom-economical approach to form carbocyclic rings. This pericyclic reaction involves the interaction of a carbonyl group (the enophile) with an alkene (the ene). While traditionally catalyzed by Lewis acids, organocatalytic versions have gained prominence. acs.org

In the context of indanone synthesis, a suitably substituted aromatic compound bearing both a carbonyl group and a tethered alkene can undergo cyclization. For example, a precursor with an allyl or vinyl group positioned ortho to an acyl group could, in principle, cyclize to form a hydroxyl-indane intermediate, which can then be oxidized to the corresponding indanone. While direct applications to form simple indanones are less common than Friedel-Crafts reactions, the carbonyl-ene strategy is valuable for constructing more complex, functionalized polycyclic systems that may contain an indanone moiety. researchgate.net The reaction can be promoted by various catalysts, and its stereochemical outcome can often be controlled, making it a powerful tool in asymmetric synthesis. acs.org

Directed Synthetic Pathways to 7-Bromo-2-methyl-1-indanone

The synthesis of the specific target molecule, this compound, requires careful consideration of regioselectivity, either by starting with a pre-brominated aromatic compound or by selectively brominating the indanone core.

Synthesis from Pre-functionalized Aromatic Precursors

A logical and common strategy to ensure the correct placement of the bromine atom at the 7-position is to begin with an aromatic precursor that already contains the bromine substituent at the desired position. A plausible synthetic route starts from 3-bromotoluene (B146084).

The synthesis would proceed via the following key steps:

Acylation: Friedel-Crafts acylation of 3-bromotoluene with propionyl chloride or propionic anhydride (B1165640) would yield 3-bromo-4-methylpropiophenone.

Reduction: The keto group can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction to give 1-(3-bromophenyl)propane.

Side-chain elongation: Introduction of a carboxylic acid group is necessary for the subsequent cyclization. This can be achieved through various methods, such as formylation followed by oxidation, or by converting the benzylic position into a suitable functional group for chain extension. A more direct approach would be the acylation of 1-(3-bromophenyl)propane with a suitable reagent to introduce a two-carbon chain.

Cyclization: The resulting 3-(3-bromo-4-methylphenyl)propanoic acid can then be cyclized using a Friedel-Crafts reaction. The corresponding acyl chloride, formed by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, will undergo intramolecular acylation in the presence of a Lewis acid like AlCl₃ to yield 7-bromo-5-methyl-1-indanone.

An alternative, more direct precursor is 3-(m-bromophenyl)butanoic acid. The synthesis of this compound from this precursor would involve the conversion of the carboxylic acid to its acyl chloride, 3-(3-bromophenyl)butanoyl chloride, followed by an intramolecular Friedel-Crafts acylation. The cyclization is directed to the position ortho to the bromine atom, yielding the desired this compound.

A documented synthesis of 7-bromo-2-methyl-1H-indene starts from 4-bromo-6-chloro-2-methylindan-1-one (B1454346), highlighting the use of a pre-functionalized indanone system. tdx.cat The synthesis involves the reduction of the ketone to an alcohol using sodium borohydride (B1222165), followed by acid-catalyzed dehydration to form the indene (B144670). tdx.cat While this is for the corresponding indene, the starting indanone is a close derivative of the target molecule.

Regioselective Bromination Approaches for Indanone Systems

An alternative to using pre-brominated starting materials is the direct, regioselective bromination of the indanone core. The position of bromination on the aromatic ring is governed by the directing effects of the substituents already present. In 2-methyl-1-indanone (B98384), the alkyl group at the 2-position and the carbonyl group at the 1-position will influence the electrophilic substitution.

The photochemical bromination of substituted indanones has been studied as a method to introduce bromine atoms onto the indanone scaffold. For example, the photobromination of 2-methyl indanone with excess bromine can lead to multiple bromination products, including tribromo and dibromo indanones. researchgate.net

For achieving regioselective monobromination, the reaction conditions must be carefully controlled. The use of different brominating agents and catalysts can influence the outcome. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. beilstein-journals.orgorganic-chemistry.org The choice of solvent and the presence of an acid or base catalyst can also direct the bromination to either the aromatic ring or the α-position of the ketone. For instance, bromination of 5,6-disubstituted indan-1-ones with Br₂ in acetic acid can lead to aromatic bromination, while reactions under basic conditions can favor α-bromination. beilstein-journals.org

The following table summarizes the outcomes of bromination on different indanone substrates under various conditions:

| Starting Material | Brominating Agent/Conditions | Product(s) | Yield (%) | Reference |

| 2-Methyl indanone | Br₂ (4 equiv.), CCl₄, hv | 2,3,3-Tribromo-2-methyl-1-indanone, 2,3-Dibromo-2-methyl-1-indanone, 2-Bromo-2-methyl-1,3-indandione | 53, 20, 20 | researchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂/Acetic Acid | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | beilstein-journals.org |

| 5,6-Dimethoxyindan-1-one | Br₂/KOH | 4-Bromo-5,6-dimethoxyindan-1-one | 81 | beilstein-journals.org |

| Indan-1-one | Br₂/Acetic Acid | 2-Bromoindan-1-one | 84 | beilstein-journals.org |

| Indan-1-one | Br₂/KOH | 2,2-Dibromoindan-1-one | 67 | beilstein-journals.org |

Advanced Catalytic Methods in Bromo-Indanone Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of complex molecules like bromo-indanones. These methods often employ transition metal catalysts such as palladium, rhodium, and gold.

Palladium-catalyzed reactions are particularly versatile. Palladium catalysts can be used for carbonylative cyclization of unsaturated aryl halides to form indanones. nih.gov For example, an o-bromo- or o-iodo-substituted benzene with an appropriately positioned alkene can undergo a palladium-catalyzed reaction with carbon monoxide to construct the indanone ring system. nih.gov Another approach involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives to directly form the indanone skeleton via C-H activation. acs.orgnih.gov

Rhodium-catalyzed reactions have also been developed for indanone synthesis. These include the C-H activation of phenacyl phosphoniums and their coupling with olefins, rsc.org and the ring expansion of benzocyclobutenones. nih.gov Chiral rhodium complexes have been used for the asymmetric cyclization of chalcone (B49325) derivatives to produce chiral 3-aryl-1-indanones. beilstein-journals.org

Gold-catalyzed synthesis has emerged as a powerful tool for the formation of carbo- and heterocyclic compounds. Gold catalysts can promote the cyclization of 2-ethynylbenzyl ethers to selectively form 1- or 2-indanones depending on the ligands and solvents used. researchgate.net Gold(III) catalysts have also been shown to efficiently catalyze the annulation of 2-alkynylanilines to form indoles, with the potential for subsequent halogenation to produce halo-indoles in a one-pot procedure. organic-chemistry.org Furthermore, gold-catalyzed intramolecular hydroalkylation of ynamides provides a route to polysubstituted indenes, which can be further functionalized, for instance by electrophilic bromination, to access bromo-indane derivatives. acs.org

The following table provides an overview of some advanced catalytic methods for indanone synthesis:

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Pd(OAc)₂, Pyridine, CO | Carbonylative Cyclization | Unsaturated Aryl Iodides | Indanones | nih.gov |

| Pd(OAc)₂, PPh₃ | C-H Annulation | o-Bromobenzaldehydes, Norbornenes | Indanones | acs.orgnih.gov |

| [Rh(cod)Cl]₂, dppe | C-H Activation/Coupling | Phenacyl Phosphoniums, Olefins | Indanones | rsc.org |

| Cationic Rhodium Complex | Ring Expansion | Benzocyclobutenones, Styrenes | 2-Indanones | nih.gov |

| Au(I) complexes | Cyclization | 2-Ethynylbenzyl Ethers | 1- and 2-Indanones | researchgate.net |

| AuCl₃ | Annulation | 2-Alkynylanilines | Indoles (can be halogenated) | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling for Aryl-Substituted Indanones

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of aryl-substituted indanones, starting from their halogenated precursors. The Suzuki-Miyaura coupling, in particular, has been effectively employed for this purpose. Research has demonstrated a highly efficient, ligand-free Suzuki coupling procedure for the reaction of 4-bromo-2-methyl-1-indanone with a variety of aryl and heteroarylboronic acids. semanticscholar.orgresearchgate.net

This methodology utilizes a catalytic system of palladium(II) acetate (B1210297) in polyethylene (B3416737) glycol (PEG400) with tetrabutylammonium (B224687) bromide (TBAB), which acts as both a phase-transfer catalyst and a stabilizer for the in situ generated palladium nanoparticles. semanticscholar.orgresearchgate.net This approach is notable for its efficiency, often achieving quantitative yields with very low catalyst loadings (as low as 0.005 mol%) and proceeding without the need for an inert atmosphere. semanticscholar.orgresearchgate.net The reaction has been shown to be effective for a wide range of boronic acids, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered and heterocyclic partners. semanticscholar.org

The versatility of this method provides a direct route to various 4-aryl-2-methyl-1-indanones, which are valuable precursors for materials such as high-efficiency olefin polymerization metallocene catalysts. semanticscholar.orgresearchgate.net

Table 1: Ligand-Free Palladium-Catalyzed Suzuki Coupling of 4-Bromo-2-methyl-1-indanone with Arylboronic Acids semanticscholar.orgresearchgate.net Reaction Conditions: 4-bromo-2-methyl-1-indanone, arylboronic acid, Pd(OAc)₂, K₂CO₃, TBAB, PEG400, 110 °C.

| Arylboronic Acid Partner | Catalyst Loading (mol%) | Isolated Yield (%) |

| Phenylboronic acid | 0.005 | 98 |

| 4-Methylphenylboronic acid | 0.01 | 96 |

| 4-Methoxyphenylboronic acid | 0.01 | 95 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 0.1 | 98 |

| 2-Naphthaleneboronic acid | 1.0 | 95 |

| Furan-2-boronic acid | 0.01 | 90 |

| Pyridine-3-boronic acid | 5.0 | 80 |

Other palladium-catalyzed methodologies, such as carbonylative cyclizations of unsaturated aryl iodides and tandem reactions of ortho-alkynyl-substituted aryl aldehydes with nucleophiles, have also been developed to construct the indanone core, further highlighting the versatility of palladium in their synthesis. acs.orgnih.gov

Copper-Mediated Intramolecular Annulation Reactions

Copper catalysis offers an alternative and often complementary approach to the synthesis of the indanone framework. These methods are typically cost-effective and utilize mild reaction conditions. One facile and highly efficient method involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes to produce 3-hydroxy-1-indanones. acs.org This protocol uses simple copper(I) iodide as the catalyst and proceeds smoothly to afford the desired products in good to excellent yields. acs.org

Another innovative copper-catalyzed method is the radical-triggered annulation–cyanotrifluoromethylation of 1,6-enynes. frontiersin.org This reaction uses copper(II) triflate as the catalyst and Togni's reagent as both a radical initiator and a trifluoromethyl source. frontiersin.org The process efficiently builds the 1-indanone (B140024) framework with a concomitant installation of a trifluoromethyl group and a cyano group. The reaction tolerates a range of substituents on the arylalkynyl moiety, including bromo groups, leading to functionalized (E)-1-indanones with high stereoselectivity. frontiersin.org

Table 2: Copper-Catalyzed Annulation–Cyanotrifluoromethylation of Bromo-Substituted 1,6-Enynes frontiersin.org Reaction Conditions: Substrate (1.0 eq), Togni's Reagent (1.2 eq), TMSCN (1.5 eq), Cu(OTf)₂ (10 mol%), DCE, 80 °C, 12 h.

| Substrate (Bromo-substituted 1,6-enyne) | Product | Yield (%) |

| 1-(4-bromophenyl)-N,N-diallylethynamine | (E)-3-(1-cyano-2,2,2-trifluoroethylidene)-4-bromo-2,3-dihydro-1H-inden-1-one | 78 |

| 1-(3-bromophenyl)-N,N-diallylethynamine | (E)-3-(1-cyano-2,2,2-trifluoroethylidene)-6-bromo-2,3-dihydro-1H-inden-1-one | 65 |

These copper-mediated strategies demonstrate effective ways to construct the indanone ring system through intramolecular cyclization pathways, providing access to diverse derivatives.

Stereocontrolled Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure or enriched chiral indanones is of great importance, as the biological activity of such molecules is often dependent on their absolute stereochemistry. Stereocontrolled synthesis can be achieved through various strategies, primarily involving the use of chiral auxiliaries or enantioselective catalysts.

Chiral Auxiliary-Assisted Inductions in Indanone Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

This strategy has been applied to the synthesis of chiral aminoindanes from indanone precursors. For instance, a practical asymmetric synthesis of (S)-1-aminoindane was developed using (R)-phenylglycine amide as a chiral auxiliary. researchgate.net In this key step, the ketimine formed between 1-indanone and the chiral auxiliary undergoes a diastereoselective heterogeneous metal-catalyzed reduction. The steric influence of the auxiliary directs the approach of the reducing agent, leading to the formation of one diastereomer in preference to the other. Subsequent non-reductive removal of the auxiliary yields the desired (S)-1-aminoindane with high enantiomeric excess (96% ee). researchgate.net

Enantioselective Catalysis for Indanone Derivatization

Enantioselective catalysis is a highly efficient strategy for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantioenriched product. Numerous catalytic asymmetric methods have been developed for the synthesis and derivatization of chiral indanones.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition offers an effective route to chiral 3-aryl-1-indanones. organic-chemistry.org Using a chiral monophosphine ligand (MonoPhos), pinacolborane chalcone derivatives undergo cyclization to afford the target indanones in high yields and with excellent enantioselectivities (up to 95% ee). organic-chemistry.org

Another powerful approach is chiral anion phase-transfer catalysis, which has been used for the highly enantioselective α-amination of indanones. rsc.orgresearchgate.net In this system, a BINAM-derived chiral phosphoric acid acts as the catalyst, forming a chiral ion pair with an aryldiazonium cation. This chiral electrophile then reacts with the indanone enolate to yield α-diazenated indanones with excellent enantioselectivity. rsc.orgresearchgate.net The reaction is compatible with bromo-substituted indanones. rsc.orgresearchgate.net

Palladium catalysis has also been employed for the stereoselective construction of complex indanone derivatives. An asymmetric allenylic alkylation between racemic allenyl carbonates and indanone-derived β-ketoesters, catalyzed by a palladium complex with a chiral ligand like (S)-SegPhos, can concurrently create both a point chiral center and an allenyl axial chirality in a 1,3-relationship with high diastereo- and enantioselectivity. mdpi.com

Table 3: Examples of Enantioselective Catalysis for Indanone Derivatization

| Reaction Type | Catalyst System | Substrate Example | Product Type | Yield (%) | ee (%) | Ref |

| Intramolecular 1,4-Addition | [Rh(acac)(CO)₂] / (S)-MonoPhos | Pinacolborane chalcone derivative | 3-Aryl-1-indanone | up to 95 | up to 95 | organic-chemistry.org |

| α-Amination | BINAM-derived phosphoric acid | 5-Bromo-2-methyl-1-indanone | α-Diazenated indanone | 82 | 88 | rsc.org |

| Allenylic Alkylation | Pd₂(dba)₃ / (S)-SegPhos | Indanone-derived β-ketoester | Allenylated β-ketoester | 98 | 93 | mdpi.com |

| Michael/Tandem Reaction | Dinuclear Zinc-ProPhenol | α-Hydroxy indanone | Spiro[indanone-isochromanone] | up to 99 | >99 | rsc.org |

These catalytic methods provide versatile and efficient pathways to a wide array of enantioenriched indanone derivatives, which are crucial for applications in medicinal chemistry and materials science.

Mechanistic Investigations and Chemical Transformations of 7 Bromo 2 Methyl 1 Indanone

Elucidating the Reactivity Profile of the Carbonyl Moiety

The carbonyl group in 7-Bromo-2-methyl-1-indanone is a primary site for a variety of chemical transformations, owing to the electrophilicity of the carbonyl carbon. Its reactivity is influenced by the steric hindrance imparted by the adjacent methyl group and the electronic effects of the bromo-substituted aromatic ring.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl group of indanones readily undergoes nucleophilic addition reactions. For instance, the reduction of the carbonyl group in indanone derivatives is a common transformation. While specific studies on this compound are not extensively documented, the reduction of the closely related 4-bromo-6-chloro-2-methylindan-1-one (B1454346) using sodium borohydride (B1222165) selectively reduces the carbonyl group to the corresponding alcohol. smolecule.com This reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated. smolecule.com

Another pertinent example of nucleophilic addition is the reaction with organometallic reagents. The addition of Grignard reagents or organolithium species to the carbonyl group would be expected to yield tertiary alcohols. The stereochemical outcome of such additions would be influenced by the existing stereocenter at the 2-position.

Furthermore, 7-Bromo-1-indanone, a related compound, has been utilized in syntheses involving nucleophilic addition of trimethylsilyl (B98337) cyanide, assisted by a chiral substrate, to form a cyanohydrin derivative. guidechem.com This highlights the susceptibility of the indanone carbonyl to attack by nucleophiles, a reactivity that is expected to be preserved in this compound.

Knoevenagel Condensation and Aldol-Type Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of a ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sci-hub.se This reaction is a powerful tool for carbon-carbon bond formation. Research on 1-indanone (B140024) has shown that it can undergo Knoevenagel condensation with various aromatic aldehydes to produce 2-benzylidene-1-indanones. nih.gov

Similarly, aldol-type reactions, which involve the reaction of an enolate with a carbonyl compound, are characteristic of ketones like this compound. libretexts.org The enolate can be formed by treating the indanone with a suitable base. For instance, 1-indanone has been shown to undergo an aldol condensation with pyridine-4-carboxaldehyde in the presence of a base. iyte.edu.tr Although specific examples with this compound are scarce in the literature, its structural similarity to 1-indanone suggests it would participate in similar transformations. The presence of the methyl group at the 2-position would likely influence the stereochemical course of these reactions.

A study on indanone-derived β-ketocarboxylic acids demonstrated their participation in decarboxylative aldol reactions with trifluoropyruvates, showcasing the versatility of the indanone scaffold in aldol-type transformations. wikipedia.org

Transformations Involving the Bromine Substituent at Position 7

The bromine atom at the 7-position of the indanone ring is a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. nih.gov The bromine atom at the 7-position of this compound makes it an excellent substrate for such reactions.

While direct studies on this compound are limited, extensive research on the Suzuki-Miyaura coupling of the isomeric 4-bromo-2-methylindan-1-one with various arylboronic acids has been reported. researchgate.net These reactions, often carried out using a palladium catalyst such as palladium(II) acetate (B1210297) in the presence of a base like potassium carbonate, proceed in high yields to afford the corresponding 4-aryl-2-methyl-1-indanones. researchgate.net It is highly probable that this compound would exhibit similar reactivity, allowing for the synthesis of a wide range of 7-aryl-2-methyl-1-indanones. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The following table summarizes representative conditions used for the Suzuki-Miyaura coupling of the related 4-bromo-2-methylindan-1-one, which are expected to be applicable to the 7-bromo isomer.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₂CO₃ | PEG400/H₂O | 110 | 98 | researchgate.net |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 95 | researchgate.net |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | 92 | researchgate.net |

Halogen-Metal Exchange and Subsequent Electrophilic Quenches

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, typically involving the reaction of an organic halide with an organolithium reagent to generate a new organolithium species. wikipedia.org This transformation is particularly useful for creating aryl- and vinyllithium (B1195746) reagents. The bromine atom in this compound can undergo halogen-metal exchange, for example with n-butyllithium, to form a 7-lithio-2-methyl-1-indanone intermediate. This powerful nucleophile can then be quenched with various electrophiles to introduce a wide range of substituents at the 7-position.

Reactivity of the Methyl Group at Position 2

The methyl group at the 2-position is not typically a site of direct reaction. However, its presence significantly influences the reactivity of the adjacent α-carbon. The protons on this α-carbon are acidic due to their proximity to the electron-withdrawing carbonyl group and can be removed by a strong base to form an enolate. masterorganicchemistry.com

The formation of the enolate of 2-methyl-1-indanone (B98384) has been studied, and it has been shown to undergo O-acylation reactions. nih.gov More commonly, this enolate can act as a nucleophile in alkylation reactions. The reaction of the enolate with an alkyl halide (an SN2 reaction) results in the formation of a new carbon-carbon bond at the α-position, leading to a 2,2-dialkyl-1-indanone. libretexts.org The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation and minimize side reactions. libretexts.org

While the methyl group itself is unreactive, its directing effect and the acidity of the adjacent α-proton are key to the functionalization of the 2-position of the indanone ring.

Alpha-Functionalization and Enolate Chemistry

The carbon atom at the C2 position, alpha to the carbonyl group, is a key site for functionalization in this compound. The acidity of the alpha-proton allows for its removal by a suitable base to form a nucleophilic enolate intermediate. This enolate is central to a variety of carbon-carbon bond-forming reactions, enabling the synthesis of more complex indanone derivatives.

The generation of the enolate can be achieved under various conditions. For instance, treatment with bases like sodium ethoxide can generate the corresponding 1-indanone anion, which can then be alkylated. beilstein-journals.org Stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to ensure complete and regioselective enolate formation, particularly under kinetic control at low temperatures. thieme-connect.de

Once formed, the enolate of a 2-methyl-1-indanone derivative can react with a range of electrophiles. A notable example is the nickel-catalyzed asymmetric α-arylation of 2-methyl-1-indanone. nih.gov In this process, a sodium enolate of 2-methyl-1-indanone reacts with aryl halides, such as chloro- and bromoarenes, in the presence of a chiral nickel catalyst (e.g., Ni(COD)₂ with (R)-BINAP or (R)-DIFLUORPHOS). nih.gov Mechanistic studies have shown that arylnickel halide complexes react with the sodium enolate to afford the α-aryl indanone product with high enantioselectivity. nih.gov This methodology allows for the stereoselective introduction of aryl and heteroaryl groups at the C2 position, creating a quaternary stereocenter.

Another approach for alpha-functionalization is the direct alkylation with simple alkenes. An iridium-catalyzed protocol enables the branched-selective α-alkylation of 1-indanones. nih.gov This reaction proceeds through an enamine-transition metal cooperative catalysis, where the indanone is first converted to an enamine intermediate. This method provides an atom-economical route to β-branched ketones from cyclic ketones. nih.gov While this has been demonstrated on the parent 1-indanone, the principles are applicable to substituted derivatives.

Furthermore, the enolate can be trapped as a silyl (B83357) enol ether. The silyl enol ether of 2-methyl-1-indanone, specifically 2-methyl-3-(trimethylsiloxy)indene, has been used as a substrate in enantioselective protonation reactions, demonstrating another facet of its reactivity. acs.org The table below summarizes selected alpha-functionalization reactions applicable to the 2-methyl-1-indanone core.

| Reaction Type | Reagents/Catalyst | Product Type | Ref |

| Asymmetric α-Arylation | NaOtBu, Ni(COD)₂, (R)-BINAP, Aryl Halide | 2-Aryl-2-methyl-1-indanone | nih.gov |

| Direct α-Alkylation | Alkene, Ir-catalyst, Amine | 2-Alkyl-2-methyl-1-indanone | nih.gov |

| General Alkylation | NaOEt, Alkyl Halide | 2-Alkyl-2-methyl-1-indanone | beilstein-journals.org |

Radical Reactions at the Methyl Center

While the enolate chemistry at the C2 position is well-established, the methyl group itself represents another potential site for functionalization via radical pathways. The C-H bonds of the methyl group are in a benzylic position, making them susceptible to hydrogen atom abstraction (HAT) to form a resonance-stabilized benzyl (B1604629) radical. Although specific studies on radical reactions at the methyl center of this compound are not extensively documented, the reactivity can be inferred from general principles of radical chemistry on analogous systems.

The generation of a radical at the benzylic position is a known process. mdpi.com For example, photocatalytic methods using visible light can activate benzylic C-H bonds, leading to the formation of benzyl radicals that can then be oxidized to ketones. mdpi.com Similarly, N-hydroxyimide (NHI)-based catalytic systems, often in conjunction with metal salts and an oxygen atmosphere, are effective for the oxidation of benzylic methylenes to ketones through a radical process initiated by hydrogen abstraction. rsc.org

These established radical generation methods suggest the potential for several transformations at the 2-methyl group of the indanone:

Radical Halogenation: Conditions employing radical initiators (e.g., AIBN) and halogen sources (e.g., N-bromosuccinimide, NBS) could potentially lead to the formation of a 2-(bromomethyl)-7-bromo-1-indanone. This new functionality would serve as a handle for subsequent nucleophilic substitution reactions.

Oxidation: Radical-mediated oxidation could convert the methyl group into an aldehyde or carboxylic acid, depending on the reaction conditions. This would involve the initial formation of the benzylic radical, followed by reaction with oxygen to form a peroxy radical intermediate. mdpi.com

Radical Addition: The generated benzylic radical could, in principle, be trapped by radical acceptors like activated alkenes, forging a new carbon-carbon bond at the methyl group.

These potential reactions highlight the synthetic utility that could be unlocked by exploring the radical chemistry of the 2-methyl group, transforming it from a simple alkyl substituent into a versatile functional handle.

Ring Expansion and Ring Contraction Methodologies

Skeletal rearrangements of the indanone core provide access to different carbocyclic frameworks, significantly increasing the molecular diversity achievable from a single precursor.

The conversion of the five-membered cyclopentanone (B42830) ring of an indanone into a seven-membered cycloheptenone ring is a valuable synthetic transformation. This two-carbon ring expansion provides access to the benzocycloheptenone skeleton, a core structure found in various bioactive compounds that can be challenging to synthesize by other means.

One powerful method involves the rhodium-catalyzed insertion of unsaturated molecules into the C1-C2 carbon-carbon bond of the indanone. Dong and coworkers have demonstrated that ethylene (B1197577) can be directly inserted into the C-C bond of 1-indanones using a rhodium catalyst, providing a direct route to benzocycloheptenones. nih.gov This strategy simplifies the synthesis of these seven-membered rings, as many 1-indanones are commercially available and ethylene is an inexpensive feedstock. nih.gov

The same group extended this methodology to the use of internal alkynes. The intermolecular [5+2] annulation between 1-indanones and internal alkynes, catalyzed by rhodium, also achieves the desired ring expansion. beilstein-journals.org An important feature of this transformation is its tolerance to a wide range of functional groups on the indanone substrate, including bromo, fluoro, and trifluoromethyl groups, making it highly applicable to a substrate like this compound. acs.org

A mechanistically distinct approach involves a base-promoted ring expansion of 2-substituted 1-indanones. This method provides an alternative pathway to fused seven-membered polycyclic systems and has been applied to the total synthesis of sesquiterpenoid natural products. acs.org

| Method | Catalyst/Promoter | Reactant | Product | Ref |

| C-C Bond Insertion | [Rh(C₂H₄)₂Cl]₂, IMes | Ethylene | Benzocycloheptenone | nih.gov |

| [5+2] Annulation | Rhodium Catalyst | Internal Alkyne | Substituted Benzocycloheptenone | beilstein-journals.orgacs.org |

| Base-Promoted Expansion | Base | - | Fused Benzocycloheptene | acs.org |

Indanones are excellent precursors for the construction of spirocyclic frameworks, where two rings are connected through a single shared carbon atom. Current time information in Bangalore, IN. The carbonyl group of the indanone serves as a key electrophilic site for initiating cyclization cascades to build the second ring.

A variety of strategies have been developed for the synthesis of spirocycles from 1-indanones. These methodologies often involve annulation reactions where the indanone is treated with a bifunctional reagent, leading to a cascade of bond-forming events. Current time information in Bangalore, IN.

One such strategy is the [3+2] cycloaddition of indanone-derived nitrones with alkynes. This reaction provides a facile route to spirocyclic indenyl isoxazolines under mild conditions. organic-chemistry.org Another powerful approach is the use of organocatalytic cascade reactions. For example, a Michael–Henry–acetalization relay sequence involving aldehydes, nitroolefins, and ninhydrin (B49086) (a 1,3-indandione (B147059) derivative) has been used to asymmetrically assemble complex oxa-spirocyclic indanones with high stereoselectivity. researchgate.net

More complex spirocycles, such as bis-spirocyclic indanones, can also be accessed. An interrupted Corey-Chaykovsky reaction of specifically designed pyridinium (B92312) salts has been utilized to construct intricate polycyclic spiro-architectures. mdpi.com Additionally, spiro-1,3-indandiones have been synthesized through the N-heterocyclic carbene (NHC)-catalyzed reaction of phthaldialdehyde derivatives. beilstein-journals.org These diverse methods underscore the versatility of the indanone scaffold in constructing complex, three-dimensional spirocyclic systems that are of significant interest in medicinal chemistry. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 7 Bromo 2 Methyl 1 Indanone and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 7-Bromo-2-methyl-1-indanone is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would likely display a complex pattern for the three adjacent protons on the brominated ring. H-6, being ortho to both the bromine and the carbonyl-fused ring, would appear as a triplet. H-5, ortho to H-6 and meta to H-4, would be a doublet of doublets. H-4, adjacent to the carbonyl group, would also be a doublet of doublets. In the aliphatic region, the proton at the C2 position (H-2) would appear as a multiplet due to coupling with the adjacent C3 methylene (B1212753) protons and the C2 methyl protons. The C3 methylene protons are diastereotopic and would present as two distinct signals, each a doublet of doublets. The methyl group at C2 would yield a doublet.

For the related isomer, 4-Bromo-2-methyl-1-indanone, the aromatic protons appear in the range of δ 7.31-7.79 ppm, and the aliphatic methyl group shows a signal at δ 1.26 ppm. rsc.org Based on this and general substituent effects, the predicted chemical shifts for this compound are tabulated below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~7.6 | dd | J (ortho) ≈ 7-8, J (meta) ≈ 1-2 |

| H-5 | ~7.3 | t | J (ortho) ≈ 7-8 |

| H-6 | ~7.5 | dd | J (ortho) ≈ 7-8, J (meta) ≈ 1-2 |

| H-2 | ~2.7-2.9 | m | - |

| H-3a / H-3b | ~2.6 / ~3.3 | m (each) | - |

| -CH₃ | ~1.3 | d | J ≈ 7 |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C1) is expected to be the most downfield signal, typically appearing around 205-210 ppm for indanones. rsc.org The carbon attached to the bromine (C7) would be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The remaining aromatic carbons will have shifts influenced by the carbonyl and bromo-substituents. The aliphatic carbons (C2, C3, and the methyl carbon) will appear in the upfield region. For 4-Bromo-2-methyl-1-indanone, the carbonyl carbon appears at δ 210.47 ppm, and the methyl carbon is at δ 16.18 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 205-210 |

| C-Br (C7) | ~120 |

| Aromatic C-H | 124-139 |

| Quaternary Aromatic C | 150-155 |

| C2 | ~42 |

| C3 | ~36 |

| -CH₃ | ~16 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. acs.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the adjacent aromatic protons (H-4, H-5, H-6) and within the aliphatic spin system, connecting H-2 with both the C3 methylene protons and the C2-methyl protons. utah.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methyl doublet to the ~16 ppm carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. Expected key correlations would include:

The methyl protons to C2, C1, and C3.

The C3 methylene protons to C1, C2, and the aromatic quaternary carbon.

The aromatic proton H-6 to the carbon C-Br (C7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons, helping to confirm stereochemistry and spatial relationships within the molecule. acs.orgacs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₁₀H₉BrO), the high-resolution mass spectrum (HRMS) would confirm the elemental composition.

A key feature in the mass spectrum will be the molecular ion peak (M⁺·). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), two molecular ion peaks of nearly equal intensity will be observed at m/z values separated by two mass units (e.g., 224 and 226 amu). savemyexams.com This isotopic signature is a clear indicator of a monobrominated compound.

The fragmentation of the molecular ion under electron impact (EI) ionization is expected to follow pathways typical for ketones and halogenated aromatic compounds. arizona.edu Common fragmentation patterns include:

Alpha-cleavage: Loss of a neutral carbon monoxide (CO) molecule (28 amu) from the indanone ring is a characteristic fragmentation for ketones, leading to a significant fragment ion.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br), giving a fragment at [M-79]⁺ and [M-81]⁺.

Loss of Methyl Group: Cleavage of the methyl group would produce a fragment at [M-15]⁺.

Retro-Diels-Alder type reaction: Cleavage of the five-membered ring could lead to the loss of propene (C₃H₆).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Identity of Fragment |

| 224 | 226 | [M]⁺· (Molecular Ion) |

| 196 | 198 | [M - CO]⁺· |

| 145 | 145 | [M - Br]⁺ |

| 209 | 211 | [M - CH₃]⁺ |

| 182 | 184 | [M - C₃H₆]⁺· |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands for specific bonds. For this compound, the most prominent feature would be the strong carbonyl (C=O) stretching vibration, expected in the range of 1700-1720 cm⁻¹. usm.my Other significant absorptions would include C-H stretching from the aromatic and aliphatic portions, aromatic C=C stretching bands, and the C-Br stretching vibration at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the C=O stretch is also visible in Raman, the aromatic C=C ring stretching vibrations are often stronger and more defined than in the IR spectrum. The C-Br stretch is also typically Raman active. Data for the related 4-Bromo-1-indanone is available from spectral databases. nih.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1700-1720 | Strong (IR) |

| Aromatic C=C Stretch | 1550-1600 | Medium-Strong |

| C-Br Stretch | 500-650 | Medium-Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions of the aromatic system and the n→π* transition of the carbonyl group.

The π→π* transitions are typically strong (large molar absorptivity, ε) and occur at shorter wavelengths, while the n→π* transition of the carbonyl group is weak and appears at a longer wavelength. For a related 7-alkoxy-1-indanone derivative, a π→π* absorption was observed at λ = 320 nm (ε = 3980 M⁻¹cm⁻¹). acs.org The presence of the bromine atom may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted analogue. Studies on other indanone derivatives show that the electronic environment significantly influences the absorption spectra. researchgate.netscirp.org

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Solvent Effects |

| π→π | ~250-290 | Relatively insensitive |

| n→π | ~320-340 | Blue shift in polar solvents |

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure exists for this compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals could be obtained, this technique would provide unambiguous confirmation of the connectivity and stereochemistry. nih.gov

Analysis of crystal structures for related isomers, such as 6-bromoindan-1-one, reveals detailed information about bond lengths, bond angles, and intermolecular packing motifs, including C—H···O hydrogen bonds and halogen interactions (Br···O). researchgate.netchinesechemsoc.org A crystallographic study of this compound would similarly elucidate these parameters, confirming the planarity of the indanone ring system and detailing how the molecules pack in the crystal lattice, which is governed by weak intermolecular forces.

Computational Chemistry and Theoretical Modelling of 7 Bromo 2 Methyl 1 Indanone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the minimum energy conformation. For 7-Bromo-2-methyl-1-indanone, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for the five-membered ring of the indanone core, which can adopt different puckered conformations (envelope or twist). The presence of the methyl group at the 2-position introduces a chiral center and further influences the conformational landscape. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and represents the type of data that would be generated from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.215 | - | - |

| C-Br | 1.905 | - | - |

| C-C (aromatic) | 1.390 - 1.405 | 118.0 - 121.5 | - |

| C-C (aliphatic) | 1.530 - 1.550 | - | - |

| C-C-C (ring) | - | 102.0 - 110.0 | - |

| O=C-C-H | - | - | 180.0 |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group would be expected to influence the energies and localizations of the HOMO and LUMO, thereby affecting its reactivity in, for example, nucleophilic addition or electrophilic aromatic substitution reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and represents the type of data that would be generated from DFT calculations.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. These theoretical predictions can aid in the structural confirmation of synthesized this compound and the assignment of experimental spectra. Time-dependent DFT (TD-DFT) can further be employed to predict electronic transitions, which are observed in UV-Visible spectroscopy.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and represents the type of data that would be generated from quantum chemical calculations.

| Spectrum | Predicted Peak/Shift | Assignment |

| IR (cm⁻¹) | ~1715 | C=O stretch |

| IR (cm⁻¹) | ~1590 | C=C aromatic stretch |

| ¹H NMR (ppm) | 7.2 - 7.6 | Aromatic protons |

| ¹H NMR (ppm) | 2.5 - 3.2 | CH and CH₂ protons |

| ¹H NMR (ppm) | ~1.2 | CH₃ protons |

| ¹³C NMR (ppm) | ~200 | C=O carbon |

| ¹³C NMR (ppm) | 120 - 150 | Aromatic carbons |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent (like water or an organic solvent) would reveal how the molecule moves, vibrates, and interacts with its environment. This can provide a more complete picture of its conformational landscape, identifying not just the minimum energy structures but also the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modelling

Biological and Medicinal Chemistry Applications of 7 Bromo 2 Methyl 1 Indanone Scaffold

Indanone as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. nih.gov The 1-indanone (B140024) structure perfectly fits this description, as its derivatives have been shown to interact with a diverse set of proteins and enzymes. nih.govbeilstein-journals.org The versatility of the indanone core lies in its synthetic tractability, allowing for the introduction of various functional groups at different positions, which in turn modulates the biological activity of the resulting compounds. researchgate.net This has led to the development of a vast library of indanone derivatives with applications ranging from anticancer and anti-inflammatory agents to treatments for neurodegenerative diseases. beilstein-journals.orgguidechem.com The rigid nature of the indanone scaffold helps to reduce the entropic penalty upon binding to a biological target, which can contribute to enhanced potency. smolecule.com

Anticancer Research Involving 7-Bromo-2-methyl-1-indanone Derivatives

The quest for novel and more effective anticancer agents has led researchers to explore a wide variety of chemical scaffolds, with the indanone framework being a particularly fruitful area of investigation. beilstein-journals.orgresearchgate.net Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death.

In Vitro Cytotoxicity Evaluation in Human Tumor Cell Lines

The initial step in assessing the anticancer potential of new compounds typically involves in vitro cytotoxicity assays against a panel of human tumor cell lines. While specific data for this compound is not extensively available in the reviewed literature, studies on analogous bromo-indanone derivatives have demonstrated significant cytotoxic effects. For instance, certain 2-benzylidene-1-indanone (B110557) derivatives have shown potent cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC50 values in the nanomolar range. nih.gov Similarly, other indanone derivatives have exhibited inhibitory activity against various cancer cell lines, including those of the colon and breast. researchgate.netresearchgate.net The presence and position of the bromine atom on the indanone ring can significantly influence this activity. rasayanjournal.co.in

Table 1: Representative Cytotoxicity Data for Indanone Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | nih.gov |

| Spiroisoxazoline indanone (7b) | HT-29 (colorectal) | 1.07 | researchgate.net |

| Spiroisoxazoline indanone (7f) | MCF-7 (breast) | 11.92 | researchgate.net |

| Gallic acid-based indanone (10) | MCF-7 (breast) | 2.2 | researchgate.net |

This table is for illustrative purposes and showcases the potential of the broader indanone class, as specific data for this compound was not available in the provided search results.

Investigation of Apoptotic Pathways and Cell Cycle Modulation

Beyond simply killing cancer cells, understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Research into indanone derivatives has shown that they can induce apoptosis in cancer cells through various molecular pathways. Some derivatives have been found to trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis. researchgate.net Furthermore, modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis, has also been observed. researchgate.netresearchgate.net

Indanone derivatives have also been shown to interfere with the normal progression of the cell cycle. For example, some compounds can cause an arrest in the G2/M phase of the cell cycle, preventing the cancer cells from dividing and proliferating. nih.gov This disruption of the cell cycle is another important mechanism contributing to the anticancer effects of these compounds.

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing valuable insights into how the chemical structure of a molecule influences its biological activity. For bromo-indanone derivatives, SAR studies have revealed several key features that contribute to their anticancer efficacy. It has been observed that the presence of electron-withdrawing groups, such as halogens like bromine, on the indanone ring can enhance anticancer activity. rasayanjournal.co.in The position of these substituents is also critical. rsc.org

Furthermore, modifications at the 2-position of the 1-indanone core have been extensively explored. The introduction of a benzylidene moiety at this position has led to compounds with potent tubulin polymerization inhibitory activity, a mechanism shared by some clinically successful anticancer drugs. nih.gov The nature and substitution pattern of the arylidene ring attached at the 2-position also play a significant role in determining the potency and selectivity of these compounds. rsc.org

Antimicrobial and Antiviral Activity of Bromo-Indanone Analogues

In addition to their anticancer properties, the versatile indanone scaffold has also been investigated for its potential to combat infectious diseases. Bromo-indanone analogues have shown promise as both antimicrobial and antiviral agents. jcsp.org.pkevitachem.com

Evaluation against Gram-Positive and Gram-Negative Bacteria

The search for new antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. Indanone derivatives have been evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. jcsp.org.pkrjptonline.org Studies have shown that certain indanone derivatives exhibit significant antibacterial activity. rjptonline.org For example, some aryl pyrazole-indanone hybrids have demonstrated excellent activity against Staphylococcus aureus (a Gram-positive bacterium) and moderate activity against Escherichia coli (a Gram-negative bacterium). rasayanjournal.co.in The presence of a bromine atom on the indanone motif is believed to contribute to this antimicrobial potential. rasayanjournal.co.in

Inhibition of Viral Replication Mechanisms

The indanone scaffold is a key component in various compounds investigated for their antiviral properties. nih.gov Derivatives of 1-indanone have shown potential as agents against viruses such as the Hepatitis C Virus (HCV) by inhibiting its replication. nih.govbeilstein-journals.org For instance, certain 1-indanone thiosemicarbazone derivatives have demonstrated potent suppression of HCV replication. nih.gov The mechanism is thought to involve the inhibition of non-structural viral proteins essential for the replication process. nih.gov

Furthermore, the general class of indanone derivatives has been explored for activity against a range of DNA and RNA viruses. nih.gov Research into oxime derivatives of 1-indanone has also been conducted to discover new antiviral agents. researchgate.net While the broader class of indanones shows significant promise in antiviral research, specific studies focusing exclusively on the antiviral activities of this compound are not extensively detailed in publicly available research. However, related halogenated indanones are noted as intermediates in the synthesis of compounds with potential antiviral effects, suggesting a possible role for this scaffold in future antiviral drug discovery. evitachem.com

Neurotherapeutic Potential in Alzheimer's Disease and Related Disorders

Indanone derivatives are prominent in the research and development of treatments for neurodegenerative conditions, particularly Alzheimer's disease. researchgate.netnih.govbeilstein-journals.org The most notable example is Donepezil, an acetylcholinesterase inhibitor that features an indanone moiety and is a standard treatment for Alzheimer's. researchgate.netnih.gov The therapeutic strategy for these compounds often involves targeting multiple pathological factors of the disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netrsc.org Numerous 1-indanone derivatives have been synthesized and evaluated for their ability to inhibit these cholinesterases. beilstein-journals.orgresearchgate.net

Studies have shown that certain indanone derivatives can exhibit potent, nanomolar-range inhibition of AChE. researchgate.net For example, specific derivatives have demonstrated IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) for AChE inhibition that are comparable to or even exceed that of the established drug Tacrine. researchgate.net The structure of the indanone derivative plays a crucial role in its inhibitory activity. For instance, arylidene indanone derivatives have been designed as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. rsc.org This dual interaction is a feature of the highly effective drug Donepezil. rsc.org

While extensive research exists on the cholinesterase inhibitory properties of the broader indanone class, specific IC₅₀ values and detailed kinetic studies for this compound are not widely reported. However, derivatives of bromo-indanones have been explored for their potential as neuroprotective agents due to their ability to inhibit cholinesterases.

Table 1: AChE and BChE Inhibition by Selected Indanone Derivatives This table presents data for representative indanone derivatives to illustrate the potential of the scaffold, as specific data for this compound is not available.

| Compound Derivative | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Indanone Derivative 9 | AChE | 14.8 |

| Indanone Derivative 14 | AChE | 18.6 |

| Donepezil (Reference) | AChE | ~11 |

| Tacrine (Reference) | AChE | ~311-500 |

Data sourced from multiple studies for comparison. researchgate.netacs.orgheraldopenaccess.us

Modulation of Amyloid-Beta Aggregation

A primary pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques in the brain. rsc.orgnih.gov These plaques result from the aggregation of Aβ peptides. nih.gov Consequently, inhibiting this aggregation process is a major therapeutic goal. The indanone scaffold has been utilized to develop multi-target ligands that not only inhibit cholinesterases but also modulate Aβ aggregation. researchgate.netrsc.org

Research has demonstrated that certain indanone derivatives can significantly inhibit the self-assembly of Aβ peptides and can also promote the disassembly of pre-formed Aβ aggregates. researchgate.net For example, specific derivatives have shown Aβ aggregation inhibition rates of over 80%. researchgate.net The mechanism often involves interaction with specific regions of the Aβ peptide that are crucial for its aggregation. nih.gov The ability of some indanone-based compounds to chelate metal ions like copper and zinc, which are known to promote Aβ aggregation, is another important aspect of their anti-aggregation activity. frontiersin.org

While the general class of indanones shows clear potential in modulating Aβ aggregation, specific research detailing the effects of this compound on this process is limited.

Anti-Inflammatory and Analgesic Properties of Indanone Derivatives

The indanone structure is found in established anti-inflammatory drugs, highlighting its importance in this therapeutic area. researchgate.net Derivatives of 1-indanone have been widely investigated for their anti-inflammatory and analgesic (pain-relieving) properties. nih.govbeilstein-journals.org

Research has shown that certain indanone derivatives exhibit significant anti-inflammatory activity, in some cases stronger than the standard drug indomethacin (B1671933) in animal models of inflammation. beilstein-journals.org The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. google.com Specifically, selective inhibition of COX-2 is a desirable trait as it is associated with the pathological inflammation seen in many diseases, while having fewer gastrointestinal side effects than non-selective NSAIDs. google.com

In terms of analgesic effects, various Schiff base derivatives of 1-indanone, such as thiosemicarbazones and thiazolyl hydrazones, have been synthesized and tested. researchgate.net Several of these compounds have demonstrated notable analgesic activity in experimental models. researchgate.net The anti-inflammatory and analgesic activities are often linked, as reducing inflammation can also alleviate pain. While the indanone class as a whole is well-documented in this regard, specific studies focusing on the anti-inflammatory and analgesic profile of this compound are not prevalent in the reviewed literature.

Table 2: Anti-Inflammatory Activity of Selected 1-Indanone Derivatives This table provides illustrative data for the indanone scaffold, as specific data for this compound is not available.

| Compound Derivative | Assay | Result |

|---|---|---|

| Isoxazole fused 1-indanones (e.g., 64k, 64j) | Carrageenan-induced paw edema | Stronger inhibition than Indomethacin |

| Thiazolyl hydrazone of 1-indanone (Compound 1) | In-vitro anti-inflammatory assay | IC₅₀ = 5.1 ± 1.9 µM |

| Ibuprofen (Standard) | In-vitro anti-inflammatory assay | IC₅₀ = 11.2 ± 1.9 µM |

Data sourced from multiple studies. beilstein-journals.orgwho.int

Other Biological Activities and Therapeutic Applications

Diuretic and Salt-Excreting Effects

Certain derivatives of the indanone structure have been noted for their diuretic and salt-excreting (saluretic) properties. guidechem.com Specifically, indanoxyacetic acid compounds have been identified as having this type of activity. guidechem.com This effect is beneficial in conditions such as hypertension and edema, where the removal of excess salt and water from the body is required. The mechanism of action for these effects is generally related to actions within the kidneys to alter ion transport. There is currently a lack of specific research in the public domain that investigates or establishes diuretic and salt-excreting effects for this compound itself.

Research on this compound and Mast Cell Stabilization Mechanisms Inconclusive

Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research specifically detailing the mast cell stabilization mechanisms of the chemical compound this compound.

Mast cells are crucial components of the immune system and are involved in allergic reactions and inflammatory processes. The stabilization of these cells to prevent the release of histamine (B1213489) and other inflammatory mediators is a key therapeutic strategy for allergic disorders. The indanone scaffold, a core structure in many organic molecules, has been explored for various medicinal chemistry applications, including the development of mast cell stabilizers. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org

Studies have been conducted on various derivatives of indanone, investigating how different chemical modifications influence their biological activity. For instance, research into amino-indanone derivatives has shown that certain compounds in this class can inhibit histamine release from mast cells, with some stereoisomers demonstrating significant activity in preclinical models. researchgate.netchembk.comajrconline.org Dimeric indanone compounds have also been synthesized and evaluated, with some showing greater potency than the established mast cell stabilizer, disodium (B8443419) cromoglycate, in laboratory tests. Current time information in Bangalore, IN.

However, these investigations have focused on the broader class of indanone derivatives. Specific research findings, including detailed data on the efficacy and mechanism of action for this compound in the context of mast cell stabilization, are not present in the available scientific literature. While the synthesis of related bromo-indanone compounds has been described, their biological evaluation as mast cell stabilizers has not been reported. guidechem.comacs.org

Therefore, a detailed article on the mast cell stabilization mechanisms of this compound, as requested, cannot be generated at this time due to the absence of specific research data on this particular compound.

Applications in Materials Science and Industrial Catalysis

7-Bromo-2-methyl-1-indanone as a Building Block for Functional Materials

The primary role of this compound in materials science is that of a key building block for creating substituted indene (B144670) derivatives. semanticscholar.orgresearchgate.net Indanones are recognized as important intermediates for various chemical products, including metallocene complexes. google.comguidechem.combeilstein-journals.org The bromo- and keto-functional groups on the indanone ring are reactive sites that allow for sequential, controlled modifications.

The synthesis of functional materials often begins with a cross-coupling reaction, such as the Suzuki coupling, where the bromine atom at the 7-position is replaced with an aryl group. semanticscholar.org This step is crucial as the nature of the substituent introduced has a profound impact on the electronic and steric properties of the final material. researchgate.net Following this functionalization, the ketone group is typically reduced to an alcohol and then eliminated through dehydration to form a substituted 7-aryl-2-methyl-1H-indene. semanticscholar.orggoogle.com These resulting indene derivatives are the direct precursors used to build functional materials, particularly ligands for catalysis. semanticscholar.org

Role as Ligands in Organometallic Chemistry and Polymerization Catalysis

The most prominent application of this compound derivatives is in the field of organometallic chemistry, specifically in the creation of ligands for metallocene catalysts used in olefin polymerization. google.comgoogle.com

Metallocenes are organometallic compounds containing a central metal atom sandwiched between two cyclopentadienyl-type ligands. uni-bayreuth.de Indenyl ligands, derived from indene, are a critical class of these ligands, and this compound is a key starting material for their synthesis. google.comsmolecule.com

The multi-step synthesis transforms the simple indanone into a complex ligand which is then incorporated into a catalyst. The general pathway involves the conversion of the indanone into a substituted indene, which then acts as the ligand precursor. This precursor is deprotonated to form an indenyl anion, which subsequently reacts with a metal salt, such as zirconium tetrachloride (ZrCl₄), to form the final metallocene complex. acs.orgut.ac.ir These complexes are often designed as ansa-metallocenes, where the two indenyl rings are linked by a bridge, enhancing the catalyst's stability and stereoselectivity. smolecule.com

Table 1: Generalized Synthesis Pathway from this compound to a Metallocene Complex

| Step | Reaction | Description |

|---|---|---|

| 1 | Functionalization (e.g., Suzuki Coupling) | The bromine atom at the 7-position of the indanone is replaced with a desired functional group, typically an aryl group, using a palladium catalyst. semanticscholar.orgresearchgate.net |

| 2 | Reduction | The ketone group at the 1-position is reduced to a hydroxyl group (-OH) using a reducing agent like sodium borohydride (B1222165). google.com |